Iridium;oxotin;palladium
Description
Significance of Noble Metal-Based Complex Oxides and Intermetallic Compounds in Heterogeneous Catalysis
Noble metal-based catalysts, incorporating elements such as iridium (Ir), palladium (Pd), platinum (Pt), and rhodium (Rh), are fundamental to many industrial chemical processes due to their exceptional catalytic activity and stability. mdpi.comrsc.org They are widely used for oxidation reactions, hydrogenations, and environmental catalysis, such as the treatment of volatile organic compounds (VOCs). mdpi.commdpi.com However, the high cost and scarcity of these metals necessitate the development of strategies to maximize their efficiency and durability. researchgate.netnih.gov
One effective strategy is the formation of complex oxides and intermetallic compounds. Intermetallic compounds, which consist of two or more metallic elements in a well-defined, ordered crystal structure, offer unique catalytic properties that differ from random alloys. researchgate.net This ordered arrangement allows for the creation of specific, isolated active sites, which can lead to enhanced selectivity and long-term stability in catalytic reactions. researchgate.netnih.gov The covalent bonding within these compounds can alter the electronic structure of the active metal, leading to higher stability against degradation under reaction conditions. nih.gov
Complex metal oxides, especially when used as supports or promoters for noble metals, play a crucial role in catalysis. rsc.orgresearchgate.net They can enhance catalytic activity through strong metal-support interactions (SMSI), which can improve the dispersion of the noble metal, prevent sintering (agglomeration of particles), and modify the electronic properties of the metal. sciopen.com For instance, tin oxide (SnO₂) has been shown to provide oxygen species to the surface of palladium at low overpotentials, which helps to oxidize poisoning intermediates and thereby improve the catalytic performance. acs.org The combination of noble metals with oxides can create bifunctional catalysts where both the metal and the oxide participate actively in the reaction mechanism. acs.orgacs.org Atomically dispersed noble metals on conductive oxide supports represent the ultimate in metal utilization, exposing every atom for catalysis and enabling unique reaction pathways. nih.gov
Overview of Ternary and Mixed Metal Oxide Systems in Catalysis
The progression from monometallic to bimetallic and now to ternary (trimetallic) catalysts marks a significant advancement in catalyst design. Ternary systems offer a vast compositional landscape, providing more opportunities to fine-tune catalytic properties compared to their binary counterparts. jst.go.jp The introduction of a third element can induce synergistic effects that are not achievable with one or two components alone. jst.go.jpmdpi.com These synergies can manifest as improved activity, enhanced stability against poisoning or dissolution, and superior selectivity toward the desired product. researchgate.netresearchgate.net
Research Challenges and Opportunities for Iridium-Oxotin-Palladium Compounds
The development of Iridium-Oxotin-Palladium (Ir-SnO₂-Pd) compounds, while promising, faces several research challenges. The synthesis of ternary nanoparticles with precise control over composition, size, and structure is inherently difficult. jst.go.jp Achieving a well-defined architecture, such as an ordered intermetallic phase or a core-shell structure with specific surface decoration, requires sophisticated synthesis techniques. acs.org Characterizing these complex nanostructures and understanding the intricate interplay between the three components at an atomic level is another significant hurdle.
Furthermore, the long-term stability of ternary catalysts under harsh reaction conditions is a major concern. researchgate.netsciopen.com Issues such as the leaching of less noble components (like tin) or the segregation of metals can lead to deactivation over time. sciopen.com The high cost of noble metals like iridium and palladium remains a barrier, making it crucial to design catalysts that offer high atom efficiency and durability. researchgate.net
Despite these challenges, the opportunities presented by Ir-SnO₂-Pd systems are substantial. The synergy between iridium, palladium, and tin oxide could lead to catalysts with unprecedented activity and selectivity for a range of important reactions. Drawing from research on related systems, potential applications are vast. For instance, Pd-Sn-Ir catalysts have shown high activity for formic acid oxidation, a key reaction in direct formic acid fuel cells. acs.org Similarly, Ir-Sn/SnO₂ catalysts have been identified as highly active alternatives to platinum for the ethanol (B145695) oxidation reaction, another critical fuel cell process. acs.org The combination of Ir and Pd, both highly active catalytic metals, with the promotional effects of SnO₂ could yield robust catalysts for environmental applications like CO oxidation or the complete combustion of volatile organic compounds. mdpi.comrsc.org The vast number of possible elemental combinations in ternary systems suggests that many novel and highly effective catalysts are yet to be discovered. jst.go.jp
Detailed Research Findings
The following tables present data synthesized from research on closely related bimetallic and ternary systems, illustrating the potential performance enhancements achievable by combining iridium, palladium, and tin.
Table 1: Comparative Catalytic Activity for Formic Acid Oxidation
This table compares the performance of pure Palladium with bimetallic and ternary catalysts containing Palladium, Tin, and Iridium. The data highlights the significant increase in catalytic activity with the addition of Sn and Ir.
| Catalyst Composition | Peak Potential (V vs Ag/AgCl) | Mass Activity (A/g) | Specific Activity (mA/cm²) | Data Source |
| Pd | -0.1 to 0.2 | 52.93 | 0.62 | acs.org |
| Pd₇₅Sn₂₅ | Not specified | Investigated | Investigated | acs.org |
| Pd₆₀Sn₂₀Ir₂₀ | 0 to 0.2 | 164.05 | 0.93 | acs.org |
Table 2: Performance of Iridium-Tin Catalysts for Ethanol Oxidation Reaction
This table details the characteristics of an Iridium-Tin catalyst, which features a heterogeneous structure containing iridium, an iridium-tin alloy, and tin oxide. This structure is presented as a highly active alternative to commercial platinum-based catalysts.
| Catalyst | Structure | Average Particle Size | Key Finding | Data Source |
| Ir₇₁Sn₂₉/C | Ir/Ir-Sn/SnO₂ heterogeneous nanoparticles | 2.7 ± 0.6 nm | High activity is linked to the Ir-Sn alloy and the presence of SnO₂ on the surface. | acs.org |
| Pt/C (Commercial) | Standard | Not specified | Used as a benchmark for comparison. | acs.org |
| PtRu/C (Commercial) | Standard | Not specified | Used as a benchmark for comparison. | acs.org |
Structure
2D Structure
Properties
CAS No. |
501432-14-0 |
|---|---|
Molecular Formula |
IrOPdSn |
Molecular Weight |
433.35 g/mol |
IUPAC Name |
iridium;oxotin;palladium |
InChI |
InChI=1S/Ir.O.Pd.Sn |
InChI Key |
DVMHOGIZAMBCGT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Pd].[Ir] |
Origin of Product |
United States |
Synthetic Methodologies for Iridium Oxotin Palladium Architectures
Wet Chemical Approaches for Nanoparticle and Heterogeneous Catalyst Synthesis
Wet chemical methods are versatile, solution-based routes for synthesizing nanomaterials at relatively low temperatures. They offer excellent control over particle size, shape, and composition, making them suitable for producing complex metallic and oxide nanoparticles.
The synthesis of metallic nanoparticles without the use of traditional surfactants is advantageous as it yields cleaner surfaces, which is often crucial for catalytic applications. These methods typically rely on the solvent or other simple molecules to act as both a reducing agent and a stabilizer.
Recent developments have established surfactant-free methods for producing various precious metal nanoparticles, including iridium and palladium, by using low-boiling-point monoalcohols as both the solvent and reducing agent. nih.govchemrxiv.org In a typical approach for iridium, a precursor salt such as IrCl₃ or H₂IrCl₆ is heated in methanol (B129727) at a controlled temperature (e.g., 50 °C) with a base like NaOH. ku.dkosti.gov This process can yield colloidal nanoparticles as small as ~55 atoms. osti.gov Similar strategies are applicable for palladium. nih.gov The absence of bulky surfactant ligands means that the resulting nanoparticles have more accessible surfaces, a desirable trait for catalysis. nih.gov While direct reports for a ternary Ir-Pd-SnO₂ system using this specific method are scarce, the principles can be extended. A potential route involves the co-reduction of iridium and palladium precursors in the presence of a pre-formed tin oxide nanostructure suspension or a soluble tin precursor that can be co-precipitated and converted to its oxide form. The stability of such surfactant-free colloids is often attributed to stabilization by ions (e.g., chloride) or oxidation products from the alcohol solvent. nih.gov
Table 1: Parameters for Surfactant-Free Iridium Nanoparticle Synthesis This table is based on data for iridium nanoparticle synthesis, a model for producing complex surfactant-free architectures.
| Parameter | Description | Reference |
|---|---|---|
| Precursors | IrCl₃, IrCl₄, H₂IrCl₆, Na₂IrCl₆ | osti.gov |
| Solvent/Reducing Agent | Methanol | ku.dkosti.gov |
| Base | LiOH, NaOH, KOH, CsOH (cation influences final particle size) | ku.dk |
| Temperature | 50 °C | ku.dkosti.gov |
| Resulting Nanoparticle Size | ~1-2 nm (e.g., Ir₅₅, Ir₈₅, Ir₁₁₆) | ku.dk |
Colloidal synthesis is a cornerstone of nanoparticle production, involving the reduction of metal salts in a liquid phase to form a stable dispersion (a colloid). The stability of these solutions is often maintained by a protective colloid or stabilizing agent.
In the context of palladium-based systems, tin(II) compounds have been effectively used as stabilizers. google.com A known issue with palladium/tin-oxide colloid solutions is their sensitivity to oxidation, where the stabilizing tin(II) ions are converted to non-stabilizing tin(IV) ions, leading to colloid coagulation. google.com To counteract this, noble metals such as iridium and rhodium can be added to the formulation. google.com The preparation involves mixing a palladium compound, a protective colloid, a reducing agent, and an iridium compound (e.g., iridium(III) chloride) in an aqueous solution. google.com This approach directly integrates the three core components—iridium, tin, and palladium—into a single colloidal system.
Separately, colloidal IrO₂ nanoparticles can be synthesized by adding a base like NaOH to an aqueous solution of an iridium precursor (H₂IrCl₆·nH₂O), which induces the formation of an iridium-hydroxide. mdpi.com The resulting colloidal solution is then heated, washed, and calcined at around 400 °C to yield IrO₂ nanoparticles with an average diameter of approximately 7 nm. mdpi.com This method could be adapted to incorporate palladium and tin precursors to form a mixed oxide-hydroxide colloid prior to calcination.
Surfactant-Free Wet Chemistry Routes
Thermal and Microwave-Assisted Decomposition Techniques
These methods utilize thermal energy, either from conventional heating or microwave irradiation, to decompose metal-organic precursors and form nanoparticles or oxides. Microwave-assisted synthesis is particularly noted for its rapid heating rates, leading to faster reactions and often more uniform nanomaterials. nih.govfrontiersin.org
Microwave-assisted synthesis is an efficient and sustainable method for producing metallic and metal oxide nanoparticles. nih.govnih.gov The rapid, localized heating of precursors and solvents can lead to the fast nucleation and growth of nanoparticles. frontiersin.org
This technique has been successfully employed to create Iridium-Palladium (IrPd) alloy nanoparticles. rsc.org In a one-pot synthesis, iridium and palladium precursors are reduced in a suitable solvent under microwave irradiation, allowing for the formation of bimetallic nanoparticles with controlled composition and sizes ranging from 2-5 nm. rsc.org By varying the precursor ratios and reducing agent strength, it is possible to create alloy catalysts with an Ir-rich skin, which is beneficial for certain catalytic reactions. rsc.org
This method has also been used to support iridium oxide (IrOₓ) and palladium (Pd) nanoparticles on covalent triazine frameworks (CTF). nih.govfrontiersin.orgnih.govresearchgate.net In these syntheses, precursors like Ir₄(CO)₁₂ for iridium oxide and Pd(acac)₂ for palladium are dispersed with the support material in a high-boiling-point solvent like propylene (B89431) carbonate or an ionic liquid. nih.gov The mixture is then irradiated with microwaves at high temperatures (e.g., 250 °C), causing the precursors to decompose and form well-distributed nanoparticles on the support. nih.gov This process could be readily adapted to use a tin oxide support, thereby creating an Iridium-Oxotin-Palladium architecture.
Table 2: Example of Microwave-Assisted Synthesis of IrOₓ and Pd Nanoparticles
| Parameter | Iridium Oxide (IrOₓ) | Palladium (Pd) | Reference |
|---|---|---|---|
| Precursor | Ir₄(CO)₁₂ | Pd(acac)₂ | nih.gov |
| Solvent | Propylene Carbonate (PC) | Ionic Liquid ([BMIm][NTf₂]) | nih.gov |
| Temperature | 250 °C | 250 °C | nih.gov |
| Microwave Power | 100 W | 100 W | nih.gov |
| Irradiation Time | 3 x 10 min | 20 min | nih.gov |
| Resulting Nanoparticle Size | 2 - 13 nm (amorphous IrOₓ) | 2 - 13 nm (fcc-Pd) | nih.govnih.govresearchgate.net |
Molten salt synthesis is a high-temperature technique where a eutectic mixture of salts acts as a solvent for the reaction of inorganic precursors. This method is particularly effective for producing crystalline, often anisotropic, metal oxides.
Ultrafine iridium oxide (IrO₂) nanorods have been synthesized using a molten salt method at 650 °C. acs.org The process involves grinding an iridium precursor (e.g., IrCl₄) with salts like NaCl and KCl and then calcining the mixture at high temperatures. mdpi.com The molten salt acts as a medium that facilitates the formation of the oxide nanostructures. Interestingly, the morphology of the final IrO₂ nanostructures can be tuned by altering the ratio of the iridium precursor to the salts; different ratios can yield nanocubes, nanorods, or a mixture of both. mdpi.com
A patented method for extracting iridium from mixed oxides containing ruthenium, iridium, titanium, tin, zirconium, and palladium also utilizes a molten salt approach. google.com In this process, the mixed oxide material is dissolved in a molten mixture of KOH and KNO₃. google.com While the goal of this specific process is separation, it demonstrates that molten salts can serve as a reaction environment for complex mixtures of oxides including those of iridium, palladium, and tin, suggesting its viability for synthesizing ternary oxide compounds under the right conditions. google.com
Microwave-Assisted Thermal Decomposition Reactions
Electrodeposition and Thin Film Fabrication for Iridium and Palladium Oxides
Electrodeposition is a powerful, low-cost, and scalable technique for fabricating thin films of metals and metal oxides onto conductive substrates. mdpi.commdpi.com The process involves applying a potential or current to an electrode immersed in an electrolyte containing the precursor ions, causing the material to deposit onto the electrode surface.
This method is well-established for creating iridium oxide (IrOₓ) films. mdpi.comresearchgate.net Thin, porous Ir films can be electrodeposited with high efficiency from a solution containing H₂IrCl₆. rsc.org These metallic films can then be converted to iridium oxide without significant loss of material or their high surface area. rsc.org The properties of the resulting film can be influenced by subsequent heat treatment. researchgate.net
Similarly, palladium oxide (PdO) films can be fabricated through electrochemical methods. mdpi.com A current or potential is applied in an electrochemical cell where the electrolyte serves as the source of palladium ions, leading to the deposition of metallic palladium, which can then be oxidized. mdpi.com The formation of oxide layers on both iridium and palladium via electro-oxidation has been studied in detail. acs.org By sequentially or co-depositing from an electrolyte containing precursors for iridium, palladium, and tin, it is possible to fabricate multi-component thin films. This technique offers precise control over film thickness and composition, making it ideal for creating structured electrodes for electrocatalytic applications.
Control of Composition and Morphology in Iridium-Oxotin-Palladium Systems
The performance of iridium-oxotin-palladium (Ir-SnO₂-Pd) materials is intrinsically linked to their composition and morphology. Precise control over these characteristics during synthesis is paramount for tailoring their properties for specific applications. This section delves into the methodologies employed to control stoichiometry, facilitate alloy formation, and integrate these complex architectures with various support materials.
Stoichiometric Control and Alloy Formation
The precise ratio of iridium, tin, and palladium is a critical factor that dictates the electronic and catalytic properties of the final material. Various synthetic strategies have been developed to achieve desired stoichiometric control, often leading to the formation of distinct alloy phases.
Wet chemistry approaches, often described as "surfactant-free," provide a versatile route to synthesize supported catalysts with controlled stoichiometry. For instance, carbon-supported Ir₇₁Sn₂₉ catalysts have been produced using this method. acs.org The process involves the careful selection and ratio of precursor salts, such as palladium(II) chloride and tin(II) acetate, in a suitable solvent. acs.orgsci-hub.se The reaction temperature and the ratio of metal precursors are critical parameters for phase control, enabling the synthesis of specific intermetallic phases like hexagonal Pd₃Sn₂ and orthorhombic Pd₂Sn. sci-hub.se
Hydrothermal and solvothermal methods also offer excellent control over the composition and morphology of these nanomaterials. By adjusting parameters such as the type of solvent, temperature, and reaction time, it is possible to produce nanoparticles with defined sizes and shapes. mdpi.comresearchgate.netmdpi.com For example, a solvothermal method has been used to synthesize Pd-doped SnO₂ with a flower-like hierarchical structure by controlling the molar ratios of the tin and palladium precursors. mdpi.com Similarly, a one-pot solvothermal synthesis can yield Pd-Sn nanoparticles with controlled phases by manipulating the initial metal precursor ratios and reaction temperature. sci-hub.se
The formation of alloys between the metallic components is often a key objective in the synthesis of these materials. Alloying can modify the electronic structure and geometric arrangement of atoms, leading to enhanced catalytic activity and stability. sciopen.com For instance, the formation of an Ir-Sn alloy shell on an iridium-rich core has been identified in Ir₇₁Sn₂₉/C catalysts, which contributes to their superior electrocatalytic performance. acs.org The degree of alloy formation can be influenced by the synthetic method and post-synthesis treatments.
Table 1: Synthetic Parameters for Stoichiometric and Phase Control
| Target Composition/Phase | Synthetic Method | Key Parameters | Precursors | Reference |
| Ir₇₁Sn₂₉/C | "Surfactant-free" wet chemistry | Precursor ratio | Not specified | acs.org |
| Pd₃Sn₂ (hexagonal) | One-pot solvothermal | PdBr₂, Sn(acetate)₂, 9 mL OLA, 85 µL TOP, 15 µL OA; 235 °C for 20 min | PdBr₂, Sn(acetate)₂ | sci-hub.se |
| Pd₂Sn (orthorhombic) | One-pot solvothermal | Precursor ratio, temperature | PdBr₂, Sn(acetate)₂ | sci-hub.se |
| Pd-doped SnO₂ (flower-like) | Solvothermal | Molar ratio of precursors, 190 °C for 26 h | SnSO₄, C₆H₅Na₃O₇·2H₂O, Pd(NO₃)₂·2H₂O | mdpi.com |
| Pd-Ir Alloy | Hydrothermal | Calcination at 500°C in Ar and air | Not specified |
Support Integration and Composite Material Preparation (e.g., on carbon, covalent triazine frameworks, titanium oxide)
Carbon Supports: Carbon, in its various forms (e.g., carbon black, carbon nanofibers, graphene), is a widely used support material due to its high surface area, good electrical conductivity, and chemical stability. samaterials.com The synthesis of carbon-supported catalysts typically involves the deposition of metal precursors onto the carbon material followed by a reduction step. acs.org For example, carbon-supported Ir₇₁Sn₂₉ catalysts are prepared through a wet chemistry approach where the metal precursors are deposited onto the carbon support. acs.org The carbon support not only prevents the agglomeration of the nanoparticles but also provides structural integrity to the catalyst. samaterials.com
Covalent Triazine Frameworks (CTFs): CTFs are a class of porous organic polymers characterized by high porosity, large surface area, and excellent thermal and chemical stability. frontiersin.org These properties make them attractive supports for catalytic nanoparticles. The synthesis of CTF-supported catalysts often involves a microwave-assisted thermal decomposition reaction. frontiersin.orgresearchgate.net For instance, iridium oxide and palladium nanoparticles have been successfully supported on a 2,6-dicyanopyridine-based CTF. frontiersin.orgresearchgate.net The nitrogen-rich structure of CTFs can lead to strong electronic interactions between the metal nanoparticles and the support, which can enhance catalytic activity. rsc.org
Titanium Oxide (TiO₂): Titanium oxide is another important support material, particularly for applications in electrocatalysis, due to its stability in corrosive environments. scispace.com Doping TiO₂ with elements like niobium can improve its conductivity, making it an even more effective support. scispace.com The synthesis of TiO₂-supported catalysts can be achieved through various methods, including the thermal decomposition of precursor salts on a titanium substrate. scielo.br The interaction between the metal oxides and the TiO₂ support can lead to synergistic effects that enhance catalytic performance. scispace.com For instance, IrOₓ-Sb₂O₅-SnO₂ supported on titanium has shown high stability for the oxygen evolution reaction. acs.org
Table 2: Support Materials and Synthesis Methods for Composite Preparation
| Support Material | Synthesis Method for Composite | Nanoparticle Composition | Key Features of Composite | Reference |
| Carbon | "Surfactant-free" wet chemistry | Ir₇₁Sn₂₉ | High dispersion and stability | acs.org |
| Covalent Triazine Framework (CTF) | Microwave-assisted thermal decomposition | Iridium oxide, Palladium | High porosity, strong metal-support interaction | frontiersin.orgresearchgate.net |
| Titanium Oxide (TiO₂) | Thermal decomposition | Iridium oxide, Antimony oxide, Tin oxide | High stability in corrosive environments | scispace.comacs.org |
| Indium Tin Oxide (ITO) | Surface organometallic chemistry | Atomically dispersed Iridium | High conductivity, controllable anchoring of species | ethz.ch |
Advanced Structural and Compositional Characterization of Iridium Oxotin Palladium Materials
Electron Microscopy Techniques for Morphological and Elemental Analysis
Electron microscopy is indispensable for the direct visualization and elemental analysis of nanoscale materials.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are foundational techniques for examining the morphology of Iridium-Oxotin-Palladium materials. delongamerica.comresearchgate.net SEM provides high-resolution images of the surface topography, allowing for the visualization of particle size, shape, and aggregation state on the support. delongamerica.com TEM, in contrast, transmits a high-energy electron beam through an ultra-thin sample to provide detailed information about the internal structure, particle size distribution, and morphology. measurlabs.comnanocomposix.com For catalyst systems, TEM is crucial for directly measuring nanoparticle size and observing their dispersion on the support material. nanocomposix.comnsf.govrsc.org Analysis of TEM images can provide precise measurements of nanoparticle diameters, which is essential for understanding catalytic activity. mdpi.com However, for very small particles (< 2 nm) or atomically dispersed species, conventional TEM may lack sufficient contrast and resolution. researchgate.net
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for atomic-resolution imaging of multicomponent materials. frontiersin.org The intensity of the image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), making it exceptionally sensitive to heavy elements like iridium and palladium on a lighter support like tin oxide. ethz.chnih.gov This technique has been instrumental in identifying atomically dispersed single-atom catalysts (SACs). frontiersin.orgacs.org For instance, in studies of iridium on indium tin oxide (ITO), HAADF-STEM images clearly show isolated bright dots corresponding to individual iridium atoms anchored to the oxide support. ethz.chnih.govacs.org This direct visualization confirms the atomic nature of the dispersed metal species and can reveal the early stages of particle aggregation under reaction conditions. nih.govacs.orgchemrxiv.org
When coupled with STEM, both Electron Energy Loss Spectroscopy (EELS) and Energy-Dispersive X-ray Spectroscopy (EDS) provide invaluable information on the elemental composition of the material at the nanoscale. eels.info EDS analyzes the characteristic X-rays emitted from the sample upon interaction with the electron beam, making it effective for mapping the distribution of heavier elements like iridium and palladium. gatan.comresearchgate.net EELS, on the other hand, measures the energy lost by electrons as they pass through the sample. eag.com EELS is particularly sensitive to lighter elements, such as oxygen in the tin oxide support, and can also provide information about the chemical environment and oxidation states of the elements. eag.comjeolusa.com The complementary nature of EDS and EELS allows for comprehensive, high-resolution elemental mapping, confirming the spatial correlation of iridium, palladium, and tin within the catalyst's structure. eels.inforesearchgate.net
Table 1: Summary of Electron Microscopy Findings for Iridium-Tin Oxide Based Materials
| Technique | Information Obtained | Key Findings | Citations |
|---|---|---|---|
| TEM/SEM | Particle size, shape, morphology, and dispersion. | Provides direct measurement of nanoparticle dimensions and their distribution on the support. | delongamerica.comresearchgate.netmeasurlabs.comnanocomposix.com |
| HAADF-STEM | Atomic-resolution imaging, identification of single atoms. | Enables visualization of individual, atomically dispersed iridium atoms on the tin oxide support, identified as bright dots due to Z-contrast. | frontiersin.orgethz.chnih.govacs.org |
| EDS/EELS | Elemental composition and mapping, oxidation state information. | Confirms the presence and spatial distribution of Ir, Sn, and O. EELS offers high sensitivity for light elements and chemical state analysis. | gatan.comeag.comjeolusa.comresearchgate.net |
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Elucidation
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of Iridium-Oxotin-Palladium materials. delongamerica.comacs.org By analyzing the diffraction pattern of X-rays scattered by the material, the specific crystal phases of iridium, palladium, their alloys, and tin oxide can be identified. nih.govresearchgate.net For instance, XRD patterns can distinguish between metallic iridium, iridium oxides (like IrO₂), and various phases of tin oxide. acs.orgjcsp.org.pk The positions of the diffraction peaks relate to the lattice parameters of the crystal, which can indicate the formation of alloys between iridium and palladium through shifts from the pure metal patterns. nih.gov Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation, although this method is less reliable for very small nanoparticles (< 2 nm) or amorphous materials. jcsp.org.pk In situ XRD studies can track changes in the crystal structure under reaction conditions. researchgate.netbnl.gov
Table 2: XRD Analysis of Iridium and Palladium-Based Materials
| Material System | Crystalline Phase Identified | Structural Information | Citations |
|---|---|---|---|
| Pd/Al₂O₃ | Tetragonal PdO | Identified by peaks at 2θ of 33.8° (101) and 54.7° (112). | jcsp.org.pk |
| Pd-Ir Alloys | Face-centered cubic (fcc) | Lattice constant decreases with increasing Ir content. | nih.gov |
| Iridium Nitride | Monoclinic (Baddeleyite structure) | Phase identified through in situ XRD experiments. | researchgate.net |
| Palladium Nitride | Pyrite structure | Phase identified through in situ XRD experiments. | researchgate.netresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and, most importantly, the oxidation states of the elements within the top few nanometers of the material's surface. frontiersin.org By measuring the binding energies of core-level electrons ejected by X-ray irradiation, XPS can distinguish between different chemical states. rsc.org For Iridium-Oxotin-Palladium materials, XPS is used to identify the oxidation states of iridium (e.g., metallic Ir⁰, Ir³⁺, Ir⁴⁺), palladium, and tin. frontiersin.orgacs.org In studies of atomically dispersed iridium on indium tin oxide, XPS has been used to confirm that iridium is present predominantly in an oxidized state, such as Ir³⁺. nih.govacs.org The shape of the XPS peaks can also provide structural information; symmetrical Ir 4f peaks are consistent with isolated, atomically dispersed iridium sites, whereas asymmetrical peaks suggest the presence of bulk, conductive iridium metal or oxide clusters. nih.govacs.org
Table 3: XPS Findings on Oxidation States in Iridium-Containing Systems
| Element | Binding Energy (Ir 4f₇/₂) | Assigned Oxidation State | Key Observation | Citations |
|---|---|---|---|---|
| Iridium | ~60.7 eV | Ir⁰ (metallic) | Reference value for metallic iridium. | researchgate.net |
| Iridium | 61.9 eV | Ir³⁺ | Observed in atomically dispersed Ir on Indium Tin Oxide (IrSAC–ITO). Symmetrical peak shape indicates isolated sites. | nih.govacs.org |
| Iridium | 61.9 - 62.7 eV | Ir⁴⁺ (in IrO₂) | Range reported for iridium dioxide. | frontiersin.orgresearchgate.net |
| Iridium | 61.8/63.7 eV and 62.4/65.3 eV (doublets) | Coexistence of Ir³⁺ and Ir⁴⁺ | Observed in Ir-Co₃O₄ systems, indicating mixed valence states. | frontiersin.org |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure around a specific absorbing atom. frontiersin.orgunm.edu XAS is composed of two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org
The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can corroborate XPS findings. For instance, the edge energy in Ir L₃-edge XANES spectra shifts to higher values with increasing iridium oxidation state. ethz.chacs.org In situ XAS studies on iridium-based catalysts have tracked the evolution of iridium's oxidation state from Ir³⁺ to Ir⁴⁺ and even Ir⁵⁺ under applied electrochemical potentials. ethz.chacs.org
The EXAFS region provides information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. frontiersin.org In studies of single-atom iridium catalysts on oxide supports, EXAFS data have shown the presence of Ir-O bonds, confirming the interaction with the support, and crucially, the absence of Ir-Ir bonds, which is definitive evidence for atomic dispersion. nih.govacs.org Operando EXAFS experiments can reveal changes in these bond distances during catalytic processes, providing insight into reaction mechanisms. acs.orgnih.gov
Table 4: XAS Findings for Iridium-Based Catalysts
| Technique | Information Obtained | Key Findings | Citations |
|---|---|---|---|
| XANES | Oxidation state, coordination geometry. | Edge energy shifts confirm changes in Ir oxidation state (Ir³⁺, Ir⁴⁺, Ir⁵⁺) under in situ conditions. | ethz.chacs.org |
| EXAFS | Bond distances, coordination numbers. | Presence of Ir-O bonds and absence of Ir-Ir bonds confirms atomic dispersion of iridium on oxide supports. | nih.govacs.org |
| In situ EXAFS | Dynamic structural changes. | Revealed the formation of an IrV=O intermediate with an Ir-O distance of 1.83 Å during the oxygen evolution reaction. | ethz.chnih.govacs.org |
| Operando EXAFS | Structural changes during catalysis. | Observed contraction of Ir-O bonds during electrochemical oxidation. | acs.orgnih.gov |
X-ray Absorption Near-Edge Structure (XANES)
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the electronic state and local geometry of the absorbing atom. scispace.comnih.gov The technique is element-specific, allowing for the individual analysis of the iridium, tin, and palladium components within the trimetallic material. nih.gov The XANES region of the X-ray absorption spectrum, which covers the energy range near the absorption edge, is particularly sensitive to the oxidation state and coordination environment of the absorbing element. hep.com.cnresearchgate.net
In the context of Iridium-Oxotin-Palladium materials, XANES can provide critical insights into the electronic modifications that arise from the interactions between the different metallic species. diva-portal.org For instance, shifts in the absorption edge energy can indicate changes in the oxidation state of palladium, iridium, or tin upon alloy formation. illinois.edu A study on palladium complexes demonstrated that K-edge energies increase with the oxidation of the metal center. illinois.edu The shape and intensity of the pre-edge features in the XANES spectra can also offer information about the local symmetry and the hybridization of electronic orbitals. scispace.com
By comparing the XANES spectra of the trimetallic material to those of pure metal foils and reference compounds with known oxidation states and coordination geometries, researchers can quantitatively determine the electronic structure of each element within the Iridium-Oxotin-Palladium system. hep.com.cndiva-portal.org This information is vital for understanding how the addition of tin and iridium modifies the electronic properties of palladium, which is often a key factor in its catalytic activity.
Table 1: Representative XANES K-Edge Energy Shifts for Palladium Compounds
| Compound | Formal Oxidation State | Ligand Environment | Relative K-Edge Shift (eV) |
| Pd Foil | 0 | Metallic | 0.0 |
| (tBuN4)Pd(II)Me(Cl) | +2 | N4, Me, Cl | +4.5 |
| (tBuN4)Pd(III)(NCMe)2 | +3 | N4, 2 NCMe | +7.2 |
| (tBuN4)Pd(IV)Me(Cl) | +4 | N4, Me, Cl | +8.9 |
This table is illustrative and based on general trends observed in palladium XANES studies. The exact values for Iridium-Oxotin-Palladium would be specific to the material's composition and structure. Data adapted from studies on palladium complexes. illinois.edu
Extended X-ray Absorption Fine Structure (EXAFS)
Following the XANES region, the Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local atomic structure around the absorbing atom. hep.com.cnresearchgate.net EXAFS is characterized by oscillations in the X-ray absorption coefficient at energies above the absorption edge. These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. hep.com.cn
Analysis of the EXAFS spectrum allows for the determination of key structural parameters, including interatomic distances, coordination numbers, and the identity of neighboring atoms for each element in the Iridium-Oxotin-Palladium material. researchgate.net This capability is indispensable for discerning the atomic arrangement within the nanoparticles, such as whether they form a random alloy, a core-shell structure, or segregated domains. acs.org
For Iridium-Oxotin-Palladium catalysts, EXAFS can reveal the extent of Pd-Ir, Pd-Sn, and Ir-Sn bonding. The Fourier transform of the EXAFS data provides a radial distribution function, showing peaks that correspond to different coordination shells around the absorbing atom. By fitting these peaks with theoretical models, quantitative structural information can be extracted. researchgate.net For example, a study on a Pd-Sn-Ir catalyst showed that the incorporation of Sn can lower the Pd d-band center, which weakens the adsorption of intermediates. acs.org
Table 2: Hypothetical EXAFS Fitting Parameters for a Pd₆₀Sn₂₀Ir₂₀ Catalyst
| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Pd-Pd | 6.5 | 2.75 | 0.007 |
| Pd-Ir | 2.0 | 2.73 | 0.006 |
| Pd-Sn | 1.5 | 2.80 | 0.008 |
| Ir-Pd | 4.0 | 2.74 | 0.006 |
| Ir-Ir | 1.0 | 2.71 | 0.005 |
| Sn-Pd | 5.0 | 2.81 | 0.008 |
This table presents hypothetical data to illustrate the type of information obtainable from EXAFS analysis. Actual values would depend on the specific synthesis and treatment of the catalyst.
Mössbauer Spectroscopy, with emphasis on ¹¹⁹Sn
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific isotopes. researchgate.net For Iridium-Oxotin-Palladium materials, ¹¹⁹Sn Mössbauer spectroscopy is particularly valuable for characterizing the state of the tin atoms. researchgate.net This technique can distinguish between different oxidation states of tin (e.g., Sn(0), Sn(II), Sn(IV)) and provide information about the nature of its interaction with palladium and iridium.
The primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net The isomer shift is related to the electron density at the tin nucleus and is therefore sensitive to the oxidation state. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the local symmetry around the tin atom.
In studies of tin-containing catalysts, ¹¹⁹Sn Mössbauer spectroscopy has been used to identify the formation of various Sn-Pd alloys and tin oxides. researchgate.net For instance, the presence of a specific isomer shift can confirm the formation of a Pd-Sn intermetallic compound, which is often correlated with improved catalytic selectivity.
Table 3: Typical ¹¹⁹Sn Mössbauer Parameters for Different Tin Species
| Tin Species | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) |
| α-Sn | 2.05 | 0 |
| β-Sn | 2.56 | 0 |
| SnO | 2.70 | 1.45 |
| SnO₂ | 0.00 | 0.50 |
| PdSn alloy | ~1.5 - 2.2 | Variable |
Values are relative to a CaSnO₃ source and are indicative of general trends.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the local environment of NMR-active nuclei. huji.ac.illibretexts.org For Iridium-Oxotin-Palladium materials, NMR studies can be performed on isotopes such as ¹⁹⁵Pt (if present as an analogue), ¹¹⁹Sn, and potentially ¹⁹³Ir, although the latter is more challenging. man.ac.uk
NMR spectroscopy is sensitive to the chemical environment, including the number and type of neighboring atoms and the nature of the chemical bonding. libretexts.orgnih.gov The chemical shift of a nucleus is influenced by its electronic surroundings. huji.ac.il In the context of trimetallic nanoparticles, the chemical shifts of ¹¹⁹Sn can provide insights into the formation of alloys with palladium and iridium. man.ac.uk For example, the formation of a Pd-Sn alloy would result in a different ¹¹⁹Sn chemical shift compared to that of metallic tin or tin oxides.
Furthermore, NMR can be used to study the dynamics of ligands on the surface of the nanoparticles and to probe the electronic structure through measurements of the Knight shift in metallic systems. acs.org
Table 4: Representative NMR-Active Nuclei in Iridium-Oxotin-Palladium Systems
| Nucleus | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (γ, 10⁷ rad T⁻¹ s⁻¹) |
| ¹¹⁹Sn | 1/2 | 8.59 | -10.032 |
| ¹¹⁷Sn | 1/2 | 7.68 | -9.588 |
| ¹⁹⁵Pt | 1/2 | 33.8 | 5.768 |
| ¹⁹³Ir | 3/2 | 62.7 | 0.463 |
This table highlights the key NMR properties of relevant isotopes.
Flame Atomic Absorption Spectroscopy (AAS) for Metal Content Determination
Flame Atomic Absorption Spectroscopy (AAS) is a well-established and reliable technique for the quantitative determination of the elemental composition of materials. epa.gov In the analysis of Iridium-Oxotin-Palladium materials, Flame AAS is used to accurately measure the bulk concentration of iridium, palladium, and tin. unt.edualiyuncs.com
The method involves dissolving the material in a suitable acid mixture, such as aqua regia, to bring the metals into solution. aliyuncs.comresearchgate.net The resulting solution is then aspirated into a flame, where the metallic elements are atomized. epa.gov A light source specific to the element of interest is passed through the flame, and the amount of light absorbed by the ground-state atoms is proportional to the concentration of that element in the sample. epa.gov
To ensure accuracy, it is often necessary to use matrix modifiers or releasing agents, such as lanthanum solutions, to overcome chemical interferences from other elements present in the sample. aliyuncs.com The precision of Flame AAS is typically high, with relative standard deviations (RSD) often in the range of 1-6%. aliyuncs.com
Table 5: Typical Flame AAS Operating Parameters and Detection Limits
| Element | Wavelength (nm) | Slit Width (nm) | Flame Type | Detection Limit (µg/L) |
| Iridium (Ir) | 208.9 | 0.2 | Air-Acetylene | ~50 |
| Palladium (Pd) | 247.6 | 0.2 | Air-Acetylene | ~3 |
| Tin (Sn) | 224.6 | 0.2 | Air-Acetylene | ~20 |
Detection limits are approximate and can vary depending on the instrument and matrix. Data adapted from general AAS literature. unt.edualiyuncs.comjournals.co.za
Investigations into the Electronic Structure and Oxidation States of Iridium Oxotin Palladium Systems
Elucidation of Iridium Oxidation State Transitions (e.g., Ir(III), Ir(IV), Ir(V), Ir(VI))
Iridium is distinguished among transition metals for its exceptionally broad range of accessible oxidation states, from -3 to +9. benthamdirect.commgesjournals.com This versatility is central to its catalytic prowess, as it can readily participate in complex redox cycles. benthamdirect.comcore.ac.uk In oxide and complex forms relevant to catalytic systems, iridium commonly transitions between states such as Ir(III), Ir(IV), and Ir(V), with higher states like Ir(VI) also being implicated in reaction mechanisms.
In-situ spectroelectrochemical and X-ray Absorption Spectroscopy (XAS) studies on iridium-based catalysts for the oxygen evolution reaction (OER) have provided direct evidence of these transitions under operating conditions. For instance, in hydrous iridium oxide films, a sequence of redox transitions is observed as the applied potential increases. These are often attributed to the oxidation of Ir(III) to mixed-valence states and then to Ir(IV), followed by a further transition to Ir(V) at higher potentials where oxygen evolution occurs. rsc.orgnih.gov X-ray Absorption Near Edge Structure (XANES) spectra confirm the coexistence of Ir(III) and Ir(V) at potentials where the OER is active, highlighting the dynamic nature of the iridium active sites. rsc.org
Studies on atomically dispersed iridium on indium tin oxide have further elucidated these transitions. In-situ XAS at the Ir LIII-edge revealed a clear progression of the dominant iridium oxidation state with increasing applied potential. nih.gov This transition from Ir(III) to Ir(IV) and subsequently to Ir(V) is crucial for the catalytic cycle. nih.gov Computational modeling suggests that the Ir(V)=O species is a likely resting state, which can be further oxidized to a highly active Ir(VI) state, facilitating rapid water nucleophilic attack and oxygen evolution. nih.gov The isolation of a stable iridium(III)/iridium(IV)/iridium(V) imido redox series provides further fundamental insight into the feasibility of these sequential oxidation states. nih.gov
| Potential Range (V vs. RHE) | Assigned Iridium Oxidation State |
|---|---|
| 0 - 0.9 V | Ir(III) |
| 0.9 - 1.35 V | Ir(IV) |
| > 1.35 V | Ir(V) |
Impact of Alloying and Oxide Formation on Palladium Electronic Structure
The electronic structure of palladium, particularly the state of its 4d orbitals, is highly sensitive to its chemical environment. Alloying palladium with other elements, such as tin, and the formation of surface oxides significantly modify its electronic properties, which in turn affects its catalytic activity and stability. rsc.orge-tarjome.com
When palladium is alloyed with a second metal, several effects can alter its electronic structure. The introduction of tin into a palladium lattice, for example, has been shown to change the electronic structure of palladium, which plays a critical role in improving catalytic activity. e-tarjome.com This modification is often described in terms of a shift in the d-band center of palladium. researchgate.netoaepublish.com According to the d-band model, a downward shift in the d-band center weakens the binding strength of adsorbates, which can enhance reaction kinetics by facilitating product desorption. acs.org The interaction between s,p-orbitals of a nonmetallic element like tin and the d-orbital of palladium can create a conjugated structure that optimizes the electronic configuration. oaepublish.com
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing these changes. In Pd-Sn alloys, XPS results confirm that the introduction of Sn modifies the electronic structure of Pd. e-tarjome.com For example, in a Pd₆₀Sn₂₀Ir₂₀ catalyst, the binding energies of Pd 3d₅/₂ (335.17 eV) and Pd 3d₃/₂ (340.51 eV) show a negative shift compared to pure palladium, indicating an electronic modification. acs.org Similarly, in Au-Pd nanoalloys, a negative shift in the Au 4f binding energy is attributed to charge transfer from palladium atoms. acs.org
The formation of palladium oxide (PdO) on the surface also represents a significant change in the electronic structure. XPS can distinguish between metallic palladium (Pd⁰) and oxidized palladium (Pd(II)). acs.org The presence of surface oxides can influence reaction pathways and catalyst stability. For instance, studies on platinum nanoparticles on tin oxide supports have shown that the support can promote a stronger oxidation of the noble metal, which in turn affects its catalytic activity. acs.org
| Element | Orbital | Binding Energy (eV) | State |
|---|---|---|---|
| Palladium (Pd) | 3d₅/₂ | 335.17 | Metallic (shifted) |
| 3d₃/₂ | 340.51 | ||
| Iridium (Ir) | 4f₇/₂ | 60.2 | Metallic |
| 4f₅/₂ | 63.3 | ||
| Tin (Sn) | 3d | 484.8, 486.0 | Oxidized states |
Role of Tin Oxide Species (e.g., SnO₂) in Modulating Electronic Properties
Tin oxide (SnO₂), often referred to as a "valve metal" oxide, is not merely an inert support but an active component that significantly modulates the electronic properties of composite catalysts. researchgate.net Its influence stems from its own electronic characteristics and its interactions with the metallic components.
One of the key roles of tin oxide is to act as a dispersing agent for expensive noble metals like iridium and palladium. researchgate.net This dispersion increases the number of available electroactive sites. researchgate.net Beyond this structural role, the stoichiometry and defect chemistry of the tin oxide have profound electronic effects. The presence of oxygen vacancies in the SnO₂ lattice is particularly important. mdpi.com Density functional theory (DFT) calculations indicate that oxygen vacancies can enhance electrocatalytic performance by increasing the number of valence electrons in the tin atoms and lowering the energy barrier for key reaction steps. mdpi.com
Furthermore, the electrical conductivity of the support material is crucial for efficient electrochemical reactions. rsc.org While pure SnO₂ has poor conductivity, this can be enhanced through doping or by its interaction with metallic nanoparticles. rsc.org Electron transfer between a support and the active catalyst can weaken the electrochemical oxidation and dissolution of the active species, thereby enhancing stability. sciopen.com For example, the addition of tin oxide to iridium oxide catalysts is fundamental for improving catalytic activity, partly by modifying the electronic structure of the iridium sites. researchgate.netsciopen.com The interaction between Sn and a metal can increase the metal's electron density, which in turn can decrease its affinity for certain adsorbates and improve stability. researchgate.net
Electronic Interactions at Heterointerfaces (e.g., Ir-Sn, Sn-Pd, Ir-Pd)
Ir-Sn Interface: Strong electronic interactions at the Ir-Sn heterointerface can be highly beneficial. These interactions have been shown to reduce the d-band holes of the iridium species, suppressing its overoxidation and dissolution, which significantly boosts the catalyst's corrosion resistance and long-term stability in acidic environments. rsc.orgresearchgate.net This electronic modification can also shift the d-band center of the iridium site, which can lower the energy barrier for the potential-determining step in reactions like the OER. sciopen.com
Sn-Pd Interface: The interface between tin and palladium is well-studied, particularly for its role in enhancing catalytic oxidation reactions. e-tarjome.commdpi.com The presence of tin oxide species provides oxygen-containing groups that can help remove poisoning intermediates (like CO) from the palladium surface, a phenomenon known as the bifunctional mechanism. e-tarjome.com Electronically, the interaction involves a modification of the Pd d-band structure due to alloying and charge transfer, which weakens the adsorption of intermediates and enhances catalytic activity and durability. e-tarjome.comacs.org XPS studies confirm that the introduction of Sn alters the electronic structure of Pd, leading to improved performance. e-tarjome.com
These interfacial interactions are not merely additive effects of the individual components but result in a synergistic system where the electronic structure is collectively tuned for optimal performance. sciopen.comrsc.org
Interfacial Phenomena and Synergistic Effects in Iridium Oxotin Palladium Composites
Surface Segregation and Active Site Formation
In multi-metallic nanoparticles, the distribution of constituent metals on the surface is often not random, a phenomenon known as surface segregation. This process is driven by the minimization of surface free energy and can be influenced by the chemical environment, such as the presence of adsorbates. mdpi.comsemanticscholar.org For palladium-iridium alloys, thermodynamic models predict that palladium, having a lower surface energy, would preferentially segregate to the surface. semanticscholar.org However, in synthesized ternary Pd-Sn-Ir catalysts, energy-dispersive X-ray spectroscopy (EDX) mapping has shown a uniform distribution of all three elements, suggesting the formation of alloyed structures or highly dispersed nano-clusters rather than distinct segregated phases at the nanoscale. acs.org
The formation of active sites in the Iridium-Oxotin-Palladium system is a direct consequence of the electronic and geometric modifications induced by the combination of the three elements. The incorporation of tin into the palladium lattice has been shown to lower the energy of the palladium d-band center. acs.orgacs.org This electronic modification weakens the adsorption of reaction intermediates, such as carbon monoxide (CO), which can act as a catalyst poison. acs.orgacs.org
Simultaneously, iridium plays a crucial role by promoting the enrichment of surface hydroxyl species (OHads), likely through the dissociation of water molecules at lower potentials. acs.orgacs.org These hydroxyl groups are essential for oxidizing adsorbed intermediates, following a bifunctional mechanism. The active site can therefore be visualized as a multi-component ensemble where different elements perform distinct but complementary roles. For instance, in formic acid oxidation, palladium sites may facilitate the dehydrogenation pathway, while the adjacent iridium and tin oxide components provide the necessary species for the oxidative removal of poisoning intermediates. acs.org
The table below summarizes the elemental composition of a synthesized Pd-Sn-Ir catalyst as determined by EDX, showing a close match between the nominal and measured compositions.
Table 1: Elemental Composition of a Pd60Sn20Ir20 Catalyst This interactive table presents data on the elemental composition of a catalyst.
| Element | Nominal Atomic % | Measured Atomic % (EDX) |
|---|---|---|
| Palladium (Pd) | 60 | 60.5 |
| Tin (Sn) | 20 | 19.8 |
| Iridium (Ir) | 20 | 19.7 |
Data sourced from research on Pd-Sn-Ir catalyst arrays. acs.org
Metal-Support Interactions within Iridium-Oxotin-Palladium Architectures
In Iridium-Oxotin-Palladium composites, the tin oxide (oxotin) component is not merely a passive support but an active participant that engages in significant metal-support interactions (MSI). researchgate.netbioline.org.br These interactions can profoundly influence the catalyst's morphology, electronic properties, and stability. Strong metal-support interactions (SMSI) are particularly noted in systems where palladium or iridium is deposited on tin oxide. researchgate.netresearchgate.net
For palladium on tin oxide, MSI can induce electron transfer between the support and the metal, leading to a high dispersion of the palladium particles and anchoring them firmly to the support. bioline.org.br This interaction can force palladium ions to diffuse into the tin oxide matrix, creating a highly stable composite with multivalent tin species that may themselves act as active sites. researchgate.netbioline.org.br
Similarly, strong interactions are observed between iridium and tin-based oxide supports like antimony-doped tin oxide (ATO) and indium tin oxide (ITO). researchgate.netethz.chsciopen.com These interactions can result in the formation of highly dispersed, crystalline IrO₂ nanoparticles that are epitaxially anchored to the oxide support. researchgate.net In the case of atomically dispersed iridium on indium tin oxide, the interaction is maximized, with isolated iridium atoms chemically bound to the support, which is critical for their catalytic function. ethz.chnih.gov This strong anchoring prevents the migration and agglomeration of the noble metal particles during catalysis, thus enhancing the durability of the catalyst. The conductive nature of tin-based oxides like ITO is also beneficial, as it ensures efficient charge transport, which is crucial for electrochemical reactions. semanticscholar.orgsciopen.com
Influence of Heterogeneous Interfaces on Catalytic Activity
The enhanced performance of Iridium-Oxotin-Palladium composites is often attributed to synergistic effects occurring at the heterogeneous interfaces between the different metallic and oxide phases. acs.orgacs.org Research on related Iridium-Tin (Ir-Sn) systems has identified a complex heterogeneous nanostructure consisting of an iridium-rich core, an Ir-Sn alloy shell, and non-alloyed tin oxide (SnO₂) on the surface (Ir/Ir-Sn/SnO₂). acs.org The superior electro-activity of these catalysts is directly linked to the presence of these interfaces. acs.orgscite.ai
The catalytic enhancement arises from a bifunctional mechanism where different phases perform complementary tasks. The metallic sites, such as Pd and Ir-Sn alloys, serve as primary sites for the adsorption and dehydrogenation of reactants. acs.orgacs.org However, these sites are prone to poisoning by intermediates like CO. The interface with the tin oxide phase provides a solution. The oxophilic tin oxide readily provides oxygen-containing species (e.g., surface hydroxyls) that facilitate the oxidative removal of poisons from the adjacent noble metal sites, thereby regenerating the active sites and maintaining high catalytic activity. acs.orgacs.orgacs.org
The optimal composition of these trimetallic catalysts reflects a balance designed to maximize these interfacial synergies. For example, in the electrooxidation of formic acid, a catalyst with the composition Pd₆₀Sn₂₀Ir₂₀ was found to exhibit significantly higher mass and specific activities compared to pure palladium. acs.orgacs.org
Table 2: Catalytic Activity for Formic Acid Oxidation This interactive table compares the catalytic performance of different catalyst compositions.
| Catalyst Composition | Mass Activity (A/mgPd) | Specific Activity (mA/cm²) | Key Finding |
|---|---|---|---|
| Pure Pd | Reference | Reference | Baseline performance. acs.org |
| Pd75Sn25 | Higher than Pure Pd | Higher than Pure Pd | Sn addition enhances activity. acs.org |
| Pd60Sn20Ir20 | Significantly Higher | Significantly Higher | Optimal composition with superior CO desorption and stability. acs.orgacs.org |
Role of Non-Alloyed Oxide Phases in Multi-Metallic Systems
The presence of non-alloyed oxide phases, specifically tin oxide (SnO₂), within the multi-metallic architecture is crucial and not merely an incidental feature. acs.org Studies have demonstrated that the existence of non-alloyed SnO₂ on the catalyst surface, in conjunction with metallic alloy phases, is directly responsible for superior electro-activity. acs.org
Furthermore, the co-existence of iridium oxide (IrO₂) and tin oxide (SnO₂) phases can lead to enhanced structural stability, particularly in the harsh acidic environments encountered in applications like proton-exchange membrane water electrolyzers (PEMWE). mdpi.com The non-alloyed oxide phase can also help to maintain a high dispersion of the metallic nanoparticles, preventing their agglomeration and preserving the catalytically active surface area over time. acs.org
Theoretical and Computational Studies of Iridium Oxotin Palladium Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) has become an indispensable method for investigating the catalytic properties of multimetallic systems. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict geometries, reaction energies, and electronic characteristics of complex materials like iridium-oxotin-palladium catalysts.
The cleavage of carbon-carbon (C-C) bonds is a critical and often rate-limiting step in many chemical transformations, such as the ethanol (B145695) oxidation reaction (EOR). DFT studies on iridium-based catalysts have shown that C-C bond cleavage is frequently controlled by surface diffusion. researchgate.net For instance, in the context of EOR on an Ir(100) surface, the generation of poisoning species like CH₃C and CHC can lead to rapid deactivation of the catalyst. researchgate.net
Theoretical investigations suggest that modifying iridium catalysts with other elements, such as tin, or using an oxide support can alter the catalytic performance. researchgate.net Alloying can reduce the diffusion barrier for key intermediates or adjust the binding strength required for C-C bond cleavage. researchgate.net DFT calculations on various catalyst surfaces, including pure metals and alloys, help determine the reaction energies and activation barriers for elemental steps like dehydrogenation and C-C scission. mdpi.compurdue.edu For example, studies on Pt- and Pd-based catalysts, which share characteristics with iridium systems, have shown that intermediates like CHₓCO are involved in the C-C bond breaking reaction. mdpi.com The insights gained from these calculations are vital for designing catalysts that favor complete oxidation pathways while minimizing the formation of catalyst poisons.
The efficiency and selectivity of a catalyst are fundamentally linked to the adsorption energies of reactants, intermediates, and products on its active sites. DFT calculations are extensively used to determine these energies and identify the most favorable adsorption locations. researchgate.net Active sites on metal oxide materials can include a variety of features such as coordinately unsaturated cations, oxygen vacancies, and the interface between a metal nanoparticle and the oxide support. mdpi.com
In ternary Pd-Sn-Ir systems, a synergistic effect is observed where each component plays a distinct role. acs.org Computational studies indicate that the inclusion of tin can lower the d-band center of palladium, which weakens the adsorption of reaction intermediates like carbon monoxide (CO), thereby preventing catalyst poisoning. acs.orgacs.org Iridium, on the other hand, can promote the enrichment of surface hydroxyl species, which facilitates the oxidation of adsorbed intermediates at lower potentials. acs.org
DFT calculations on Pd-Ir and Pd-Sn nanoalloys reveal that the adsorption strength of molecules like CO is highly dependent on the specific composition and structure of the active site. researchgate.netacs.org For instance, CO generally binds more strongly to iridium atoms than to palladium atoms in Pd-Ir nanoclusters. researchgate.net By modeling different surface configurations and compositions, DFT can predict how alloying influences adsorption properties, providing a theoretical basis for optimizing catalyst design.
| Catalyst | Mass Activity (A/g) | Specific Activity (mA/cm²) |
|---|---|---|
| Pd | 52.93 | 0.62 |
| Pd60Sn20Ir20 | 164.05 | 0.93 |
A key advantage of computational modeling is its ability to identify and characterize transient intermediate species that are crucial to catalytic cycles but difficult to detect experimentally. acs.orgethz.ch In the context of iridium-catalyzed reactions on oxide supports, particularly the oxygen evolution reaction (OER), the formation of high-valent iridium-oxo species has been a central focus of theoretical studies. acs.orgchemrxiv.org
For atomically dispersed iridium atoms on an indium tin oxide (ITO) support, a material containing both tin and oxygen, combined in-situ spectroscopic and DFT studies have successfully modeled the formation of a critical IrV=O intermediate. acs.orgethz.chchemrxiv.orga-z.lu These computational models predict an Ir-O bond distance of approximately 1.80-1.83 Å for the IrV=O species, which closely matches experimental data from X-ray absorption studies. acs.orgchemrxiv.org The calculations further suggest that this IrV=O species is a likely resting state in the catalytic cycle. ethz.chethz.ch It can then be further oxidized to a highly reactive IrVI species, which facilitates the nucleophilic attack by a water molecule, leading to the evolution of oxygen. acs.orga-z.lu These theoretical findings provide a molecular-level understanding of the reaction pathway that would be unattainable through experimental observation alone.
| Species/State | Method | Ir-O Distance (Å) | Reference |
|---|---|---|---|
| Pristine IrSAC–ITO | EXAFS Modeling | 2.04 ± 0.02 | acs.org |
| Pristine IrSAC–ITO | DFT Calculation | 2.06 (average) | acs.org |
| IrV=O Intermediate | In-situ EXAFS (at 1.46 V) | 1.83 | acs.orgethz.ch |
| IrV=O Intermediate | DFT Calculation | 1.80 | acs.org |
Adsorption Energies and Active Site Determination
Natural Localized Molecular Orbital (NLMO) Analyses for Bonding Characteristics
To gain a deeper understanding of the chemical bonds within a material, computational techniques that go beyond simple electron density maps are required. Natural Localized Molecular Orbital (NLMO) analysis, and related orbital localization methods, provide a chemically intuitive picture of bonding by transforming delocalized canonical molecular orbitals into localized, two-center bonds, lone pairs, and core orbitals. escholarship.orgmdpi.com
While a direct NLMO analysis on an Ir-oxotin-Pd system is not prominently documented, studies on analogous systems provide significant insight. For example, in an Iridium-Tin-Sulfur cluster, analysis of the Localized Molecular Orbitals (LMOs) was used to elucidate the electronic structure. researchgate.net The LMOs clearly depicted the Ir-Sn contacts as two-center-two-electron bonds. researchgate.net Furthermore, the analysis revealed that the Ir-Ir contacts were also essentially two-center-two-electron interactions, albeit with minor contributions from neighboring sulfur atoms. researchgate.net Such analyses are crucial for confirming the nature of metal-metal and metal-ligand bonding, moving from a formal assignment of connectivity to a quantum chemical description of the bonds themselves. These methods help rationalize the electronic effects that govern catalytic activity, such as how the formation of an Ir-Sn bond might influence the electronic properties of the iridium center.
Computational Approaches for Predicting Stability and Ordering Properties
The study of chemical ordering in palladium-iridium nanoalloys has been a focus of significant computational effort. nih.gov These studies often employ a combination of approaches. Global optimization techniques, such as the Birmingham Cluster Genetic Algorithm (BCGA), are used to explore the potential energy surface and identify low-energy structural motifs. researchgate.netacs.orgnih.gov The structures identified by these algorithms are then typically re-optimized using more accurate, but computationally expensive, DFT calculations to confirm their relative stabilities. researchgate.netnih.gov
Another powerful technique is the Free Energy Concentration Expansion Method (FCEM), which can predict the chemical ordering in larger nanoparticles that are inaccessible to direct DFT-based global optimization. nih.govresearchgate.net Comparative studies have shown that for Pd-Ir nanoalloys, the homotops (structures with the same geometry but different atomic arrangements) predicted by FCEM are often confirmed as global or low-energy minima by subsequent DFT calculations. nih.gov These computational strategies have revealed a strong tendency for segregation in small Pd-Ir clusters, where iridium-rich cores are often favored. acs.orgnih.gov Such predictive modeling provides invaluable guidance for the synthesis of nanoalloys with specific, catalytically advantageous surface structures.
Advanced Spectroscopic Probes for Iridium Oxotin Palladium Surface Chemistry
Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Surface Adsorbates
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups and studying adsorbed molecules on catalyst surfaces. researchgate.netsemanticscholar.orgresearchgate.net By analyzing the vibrational frequencies of molecules, IR spectroscopy provides a "fingerprint" that reveals information about their bonding and environment. In the context of iridium-oxotin-palladium systems, IR spectroscopy is particularly powerful for characterizing surface adsorbates like carbon monoxide (CO), which is a common probe molecule used to investigate the nature of metallic sites. researchgate.netacs.org
Fourier Transform Infrared (FT-IR) spectroscopy is a versatile method for obtaining high-quality infrared spectra. It is widely used to study the surface properties of supported metal catalysts. scispace.com For materials containing palladium and tin oxide, FT-IR studies have been instrumental in understanding the influence of dopants on the adsorption of molecules like CO and nitric oxide (NO). conicet.gov.ar
When CO adsorbs on palladium surfaces, it can bind in different configurations, such as linear and bridged forms, which give rise to distinct bands in the IR spectrum. The presence of iridium and tin oxide can modify the electronic properties of palladium, leading to shifts in the vibrational frequencies of adsorbed CO. For instance, the formation of Pd-Sn intermetallic phases can lead to the disappearance of bridged CO species, indicating the isolation of palladium atoms by tin. acs.org
Key Research Findings from FT-IR Studies:
Adsorption of CO on Pd/SnO₂: Studies on Pd/SnO₂ catalysts have shown that the pretreatment of the sample significantly influences the types of species formed on the surface. conicet.gov.ar
Isolation of Pd Sites: In Pd-Sn systems, the absence of bridged CO bands (typically below 2000 cm⁻¹) in the IR spectrum is a strong indicator that Pd atoms are isolated from each other by Sn atoms. acs.org
Lewis and Brønsted Acidity: FT-IR spectroscopy of adsorbed probe molecules like CO can also be used to characterize the acid sites on the support material. scispace.com
Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a powerful technique for analyzing powdered samples, making it highly suitable for studying heterogeneous catalysts. semanticscholar.orgresearchgate.net DRIFT allows for the in-situ analysis of catalysts under reaction conditions, providing valuable insights into the dynamic changes occurring on the surface. researchgate.net
In the context of tin oxide-based materials, DRIFT spectroscopy has been used to study the adsorption of CO. researchgate.net The spectra can reveal the presence of different types of surface hydroxyl groups and the interaction of adsorbates with the metal oxide support. For instance, DRIFT studies on surface-modified indium tin oxide (ITO) have been used to characterize the covalently bonded organic monolayers. princeton.edu
| Technique | Application | Key Findings | References |
| FT-IR | Characterization of CO adsorption on Pd-Sn/Al₂O₃ | Disappearance of bridged CO species indicates isolation of Pd atoms by Sn. | acs.org |
| DRIFT | In situ study of CO adsorption on SnO₂ | Identification of various surface species and their interaction with the support. | researchgate.net |
Conventional IR spectroscopy has a spatial resolution limited by the diffraction of light. To overcome this limitation, techniques combining atomic force microscopy (AFM) with IR spectroscopy have been developed. kuleuven.bemdpi.com AFM-IR, also known as photothermal induced resonance (PTIR), provides chemical information at the nanoscale by detecting the photothermal expansion of a sample upon absorption of IR radiation. nih.gov
This high spatial resolution allows for the chemical mapping of surfaces, enabling the identification of different components in a heterogeneous material. mdpi.com While direct applications of nano-IR and AFM-IR to the specific iridium-oxotin-palladium system are still emerging, these techniques hold great promise for elucidating the nanoscale distribution of chemical species and active sites on the catalyst surface. kuleuven.benih.gov For example, AFM-IR could potentially map the distribution of iridium, palladium, and tin oxide phases on a catalyst particle, providing a direct correlation between structure and activity at the nanoscale.
To gain a deeper understanding of how a catalyst functions, it is essential to study it under real working conditions. acs.orgunito.it In situ and operando IR spectroscopy are powerful techniques that allow for the monitoring of a catalyst during a chemical reaction. semanticscholar.orgresearchgate.net This provides dynamic information about the formation of reaction intermediates and changes in the catalyst structure. acs.orgunito.it
For iridium- and palladium-based catalysts, in situ and operando IR spectroscopy can be used to follow the changes in the surface adsorbates during reactions like CO oxidation. rsc.org For example, in situ IR studies on atomically dispersed iridium on indium tin oxide have provided insights into the reaction mechanism of water oxidation. acs.orgethz.chnih.gov Similarly, operando IR spectroscopy has been employed to unravel the structural changes induced by adsorbates in heterogeneous catalysis. acs.orgunito.it
Nanoscale Infrared (nanoIR) Spectroscopy and Atomic Force Microscopy-Infrared (AFM-IR)
Raman Spectroscopy for Material Characterization and Phase Analysis
Raman spectroscopy is a complementary vibrational spectroscopy technique that is highly sensitive to the structure and phase of materials. acs.org It is particularly useful for characterizing metal oxides and carbonaceous materials. researchgate.net In the context of iridium-oxotin-palladium systems, Raman spectroscopy can be used to identify the different oxide phases of tin and iridium that may be present. acs.orgresearchgate.net
For instance, Raman studies on anodically grown iridium oxide films have helped to elucidate the structure of the active catalyst for water oxidation. researchgate.netrsc.org The technique can distinguish between different crystalline and amorphous phases of iridium oxide and tin oxide. acs.orgnih.gov Furthermore, in situ Raman spectroscopy can be used to monitor the phase transformations of the catalyst under reaction conditions. researchgate.net
| Material | Raman Peak Position (cm⁻¹) | Assignment | References |
| Anhydrous IrO₂ (rutile) | ~570 | Ir-O lattice mode | acs.org |
| Anodic Iridium Oxide | 472, 614 | Ir-OH bending, Ir-O stretching | researchgate.net |
| β-Ga₂O₃ (for comparison) | various | Intrinsic monoclinic structure | nih.gov |
| SnO₂ (rutile) | various | Characteristic rutile structure | nih.gov |
Photoelectron Spectroscopy of Adsorbates for Surface Chemical States
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a surface. rsc.orgacs.orgacs.org By analyzing the binding energies of core-level electrons, XPS can distinguish between different oxidation states of an element. rsc.orgresearchgate.net
In the study of iridium-oxotin-palladium materials, XPS is crucial for determining the oxidation states of iridium, palladium, and tin on the catalyst surface. acs.orgacs.org This information is vital for understanding the electronic interactions between the different components and their role in catalysis. For example, XPS has been used to identify the formation of a surface oxide on palladium during CO oxidation. aps.org In studies of iridium on indium tin oxide, XPS has been used to characterize the oxidation state of atomically dispersed iridium. acs.orgethz.chnih.gov
Furthermore, XPS can be used to study the chemical state of adsorbates on the surface. aps.org High-pressure XPS (HP-XPS) even allows for the in-situ investigation of catalysts under reaction conditions, providing a direct link between the surface composition and the catalytic activity. aps.orgmdpi.com
| Element | Binding Energy (eV) Region | Information Obtained | References |
| Pd 3d | ~335-343 | Oxidation state of palladium (e.g., Pd⁰, Pd²⁺) | rsc.orgacs.org |
| Ir 4f | ~61-64 | Oxidation state of iridium (e.g., Ir⁰, Ir³⁺, Ir⁴⁺) | acs.orgethz.ch |
| Sn 3d | ~486-487 | Oxidation state of tin (e.g., Sn⁰, Sn²⁺, Sn⁴⁺) | rsc.orgacs.orgbeilstein-journals.org |
| O 1s | ~528-533 | Different oxygen species (e.g., lattice oxygen, hydroxyl groups, adsorbed oxygen) | aps.org |
| C 1s | ~284-288 | Carbonaceous species, adsorbed CO | aps.org |
Catalytic Performance and Mechanistic Insights for Iridium Oxotin Palladium Catalysts
Electrocatalysis of Multi-Component Iridium-Tin-Palladium Materials
Multi-component catalysts containing iridium, tin, and palladium have emerged as promising materials in electrocatalysis, leveraging the unique properties of each element to create synergistic effects. mdpi.commdpi.com The combination of these metals in an alloy or as heterogeneous nanostructures can lead to enhanced activity, selectivity, and stability for various electrochemical reactions compared to their individual counterparts. mdpi.comingentaconnect.com Transition metals like iridium and palladium are known for their catalytic capabilities, attributable to their partially filled d subshells which allow for variable oxidation states and the formation of complexes with reactants. mdpi.commgesjournals.com
The inclusion of tin, often in the form of tin oxide (oxotin), introduces a bifunctional mechanism and electronic modifications that significantly boost performance. acs.orgacs.org For instance, in oxidation reactions, tin oxides can provide oxygen-containing species at lower potentials, which facilitates the removal of poisonous intermediates from the active sites of iridium and palladium. acs.orgmdpi.com The versatility and cost-effectiveness of tin-palladium systems have led to their widespread use, and the addition of iridium further enhances performance, particularly in terms of activity and stability. ingentaconnect.comacs.org Research into bimetallic and trimetallic catalysts, including Pd-Sn-Ir systems, has shown that these materials can facilitate the removal of toxic intermediates at lower potentials and improve catalyst stability for reactions like formic acid and ethanol (B145695) oxidation. acs.org
Oxygen Evolution Reaction (OER) Mechanisms and Enhancements
The Oxygen Evolution Reaction (OER) is a critical, yet kinetically sluggish, reaction in processes like water electrolysis. arxiv.orgmdpi.com Iridium-based materials, particularly iridium oxides, are the state-of-the-art catalysts for OER in acidic environments due to their high activity and stability. sciopen.comrsc.org In multi-component Ir-Sn-Pd systems, the catalytic activity for OER is significantly enhanced through several mechanisms.
The primary reaction mechanism over iridium sites generally follows the adsorbate evolution mechanism (AEM), which involves the sequential adsorption of oxygenated intermediates (*OH, *O, *OOH) on the catalyst surface. rsc.org The presence of tin and palladium modifies this process. A key enhancement is the creation of unique active sites, such as Ir-Sn pair-sites, which can trigger the formation of oxygen radicals on the catalyst surface. nih.gov These radicals act as electrophilic centers for nucleophilic attack by water molecules, providing an effective pathway to enhance catalytic activity. nih.govnih.gov
Furthermore, in situ studies on related systems like atomically dispersed iridium on indium tin oxide have revealed the formation of high-valent Ir(V)=O intermediates under OER conditions. nih.gov This species is believed to be a crucial resting state that is further oxidized to enable a rapid nucleophilic attack by water, thereby accelerating oxygen evolution. nih.gov The presence of tin oxide not only facilitates this process but also enhances the electronic conductivity and dispersion of the active iridium species. mdpi.comsciopen.com The synergy between iridium dioxide, amorphous iridium oxide, and the tin oxide support can favor the overlap of iridium's inner d-orbitals, increasing electron conduction. mdpi.com While palladium's primary role in OER within this ternary system is less defined, it can contribute to electronic structure modifications that weaken the binding of oxygen intermediates, a known strategy to improve OER performance. sciopen.com
The table below summarizes the OER performance of various iridium-tin based catalysts.
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| Ir-Sn PSC | 0.5 M H₂SO₄ | 218 | 64.1 | nih.gov |
| Ir18Sn12/MMT | 0.5 M H₂SO₄ | ~200 (onset ~1.3 V vs Ag/AgCl) | Not specified | mdpi.com |
| Ir-Sn-Sb-O | Acidic Media | ~220 (onset ~1.45 V) | Not specified | mdpi.com |
| IrO₂ | 0.5 M H₂SO₄ | 390 | Not specified | nih.gov |
Note: Data is compiled from various studies on related bimetallic systems to illustrate performance benchmarks.
Hydrogen Evolution Reaction (HER) Performance and Kinetics
The Hydrogen Evolution Reaction (HER) is the cathodic counterpart to OER in water splitting. The performance of the platinum group metals for HER in acidic media generally follows the order: Pt > Ir ≈ Rh > Pd. researchgate.net Palladium's lower activity is partly attributed to the formation of a hydride phase at negative potentials, which alters the reaction kinetics. researchgate.net Iridium, while less active than platinum, still demonstrates high activity with a low activation energy of approximately 20 kJ/mol, similar to platinum. researchgate.net
In an Ir-Sn-Pd catalyst, the combination of metals aims to optimize the kinetics of the HER. The reaction proceeds through fundamental steps including the Volmer (adsorption), Heyrovsky (electrochemical desorption), and Tafel (recombination) steps. chinesechemsoc.org The kinetics are often evaluated by the Tafel slope, which provides insight into the rate-determining step. For iridium and palladium, the transfer coefficients are typically around 0.5, leading to Tafel slopes of about 140 mV/decade at 353 K. researchgate.net
The introduction of tin and the alloying of iridium with palladium can enhance HER performance. Alloying palladium with other metals like iridium can modify its electronic structure, potentially suppressing the undesirable bulk hydride formation and optimizing the binding energy of adsorbed hydrogen (*H). oaepublish.com This modification of hydrogen adsorption energy is a key strategy for improving HER activity. The electrolyte composition, including pH and cation type, also significantly impacts HER kinetics on these metals. mdpi.comresearchgate.net For instance, the HER activity of both iridium and palladium can decrease by orders of magnitude when moving from acidic to alkaline solutions. mdpi.com
The table below presents comparative kinetic data for the HER on individual platinum-group metals.
| Catalyst | Exchange Current Density (i₀) at 298 K (mA/cm²) | Activation Energy (kJ/mol) | HER Activity Trend | Reference |
| Pt/C | ~1.0 | ~20 | 1st | researchgate.net |
| Ir/C | ~0.1-1.0 | ~20 | 2nd (tie) | researchgate.net |
| Rh/C | ~0.1-1.0 | ~30 | 2nd (tie) | researchgate.net |
| Pd/C | <0.1 | ~30 | 3rd | researchgate.net |
Ethanol Oxidation Reaction (EOR) Mechanisms and Catalytic Pathways
The Ethanol Oxidation Reaction (EOR) is a key process for direct ethanol fuel cells, but it is hampered by slow kinetics and catalyst poisoning. acs.org The oxidation of ethanol can proceed through two main pathways: the C1 pathway, which involves the cleavage of the C-C bond to produce CO₂, and the C2 pathway, which leads to incomplete oxidation products like acetic acid or acetaldehyde. oaepublish.comacs.org Palladium-based catalysts are active for EOR in alkaline media but tend to favor the less efficient C2 pathway. oaepublish.commdpi.com
Iridium-tin-palladium catalysts have been developed to overcome these limitations, showing superior activity compared to commercial Pt/C or PtSn/C catalysts. acs.org The enhancement is attributed to a combination of electronic and bifunctional effects.
Mechanisms and Pathways:
Bifunctional Mechanism : In the Ir-Sn-Pd system, tin is present as both an alloy with iridium and as tin oxide (SnO₂) on the surface. acs.org This SnO₂ provides oxygen-containing species (e.g., adsorbed OH) at lower potentials. These species facilitate the oxidative removal of carbon monoxide (CO), a common catalyst poison that blocks active sites on both palladium and iridium. acs.orgacs.orgmdpi.com
Electronic Effects : The incorporation of tin and iridium modifies the electronic structure of palladium. Specifically, the addition of tin tends to lower the d-band center of palladium. acs.org This electronic modification weakens the bond between the catalyst surface and reaction intermediates like CO, making them easier to remove and freeing up active sites for further reaction. acs.org
C-C Bond Cleavage : Iridium plays a crucial role in promoting the cleavage of the C-C bond, which is the rate-limiting step for the desirable C1 pathway. acs.org By facilitating this step, the catalyst can achieve more complete oxidation of ethanol to CO₂, significantly increasing the energy efficiency of the fuel cell. acs.orgoaepublish.com
Heterogeneous nanoparticles with a structure consisting of an iridium-rich core, an Ir-Sn alloy shell, and surface SnO₂ have proven to be highly active for EOR. acs.org
Mechanistic Interplay between Surface Chemistry and Catalytic Pathways
The high performance of Iridium-Oxotin-Palladium catalysts stems from a complex interplay between the surface chemistry of the multi-component material and the specific catalytic pathways of a given reaction. This relationship is governed by the unique roles and synergistic interactions of each metallic component and their oxides. acs.orgacs.org
The surface of these catalysts is not a simple alloy but a heterogeneous landscape of different phases, including metallic palladium, iridium-tin alloys, and tin oxides. acs.org This complex surface chemistry directly dictates the reaction mechanism. For oxidation reactions like EOR and formic acid oxidation, the mechanism is a classic example of bifunctionalism combined with electronic ligand effects. acs.orgoaepublish.com The tin oxide domains on the surface readily adsorb water and dissociate it to form hydroxyl groups (OHads) at potentials lower than on pure Pd or Ir. acs.orgmdpi.com These OHads species are then available to oxidize adsorbed intermediates, most notably CO, which are strongly bound to adjacent palladium and iridium sites. The removal of these poisoning species is critical for maintaining catalytic activity. acs.org
Simultaneously, the alloying of Ir and Sn with Pd alters the electronic properties of the palladium atoms. This "ligand effect" modifies the d-band electronic structure of Pd, which governs its interaction with adsorbates. acs.orgoaepublish.com The incorporation of Sn, for example, lowers the Pd d-band center, which weakens the adsorption strength of intermediates. acs.org This prevents the catalyst surface from becoming saturated with strongly bound species, thereby facilitating higher reaction turnover rates.
For the OER, the interplay involves the generation of highly active Ir(V)=O species, with tin oxide supports playing a role in stabilizing these sites and enhancing electronic transport. mdpi.comnih.gov In the case of HER, the surface chemistry determines the hydrogen binding energy; the goal of creating a multi-metallic surface is to fine-tune this energy to be close to optimal—not too strong (like Pd-hydride) and not too weak—thereby minimizing the activation energy for the reaction. researchgate.netoaepublish.com Therefore, the surface composition and arrangement directly control which reaction pathway is favored and how efficiently it proceeds.
Influence of Component Ratios and Structural Configuration on Catalytic Selectivity and Activity
The catalytic performance of Iridium-Oxotin-Palladium materials is highly sensitive to both the atomic ratio of the constituent metals and their spatial arrangement within the catalyst's structure. mdpi.comacs.org
Component Ratios: Optimizing the molar ratio of Pd, Sn, and Ir is critical for maximizing catalytic activity. Studies on catalyst arrays with varying compositions have shown that a specific ratio can yield superior performance. For instance, in the electrooxidation of formic acid, a catalyst with a Pd:Sn:Ir molar ratio of 60:20:20 was identified as the optimal composition, exhibiting higher mass and specific activities than pure palladium or other ternary compositions. acs.org Similarly, for the OER on bimetallic Ir-Sn catalysts, a balanced metal ratio (e.g., Ir:Sn of 15:15 or 18:12) was found to be more efficient than Ir-rich or Sn-rich compositions, suggesting a strong synergistic effect at these specific ratios. mdpi.com This principle underscores the importance of precise compositional control to ensure the ideal balance of bifunctional and electronic effects.
Structural Configuration: The nanostructure of the catalyst is equally important. A core-shell configuration has proven to be a particularly effective design for enhancing performance. researchgate.net For EOR, highly active catalysts have been synthesized as heterogeneous nanoparticles with an iridium-rich core, an Ir-Sn alloyed shell, and tin oxide present on the surface. acs.org This structure is advantageous because it places the different functional components in optimal positions: the Ir-Sn shell provides active and poison-resistant sites for the reaction, while the surface SnO₂ delivers the necessary oxygenated species for the bifunctional mechanism. acs.org
Furthermore, the morphology of the catalyst plays a role. A porous, interconnected network structure, such as a spiderweb-like network of small nanoparticles, can increase the specific surface area, providing more accessible active sites for the reaction to occur. acs.org This contrasts with denser, less porous structures that can limit reactant access to the catalyst's interior. acs.org Therefore, engineering both the elemental composition and the nanoscale architecture is a key strategy for developing advanced Iridium-Oxotin-Palladium electrocatalysts.
The table below details the optimal composition found for a Pd-Sn-Ir catalyst in a specific application.
| Catalyst Composition (Molar Ratio) | Application | Key Finding | Reference |
| Pd₆₀Sn₂₀Ir₂₀ | Formic Acid Oxidation | Highest catalytic activity among tested arrays. Showed superior CO desorption and stability. | acs.org |
| Pd₇₅Sn₂₅ | Formic Acid Oxidation | Enhanced catalytic activity compared to pure Pd, but less effective than the ternary catalyst. | acs.org |
| Ir₁₈Sn₁₂ | Oxygen Evolution Reaction | Superior OER efficiency compared to other Ir:Sn ratios. | mdpi.com |
Durability and Stability Considerations for Iridium Oxotin Palladium Catalysts
Electrochemical Stability in Acidic and Alkaline Environments
Iridium is well-regarded for its exceptional electrochemical stability, particularly in acidic conditions where many other metals corrode. mdpi.com This makes it a benchmark catalyst for demanding anodic reactions like the oxygen evolution reaction (OER) in proton exchange membrane (PEM) electrolyzers. mdpi.comchemrxiv.org When integrated into a ternary system, iridium often forms a stable core or anchor, lending its inherent corrosion resistance to the entire catalyst structure. Studies on atomically dispersed iridium on indium tin oxide (ITO), a conductive oxide support similar to tin oxide, have demonstrated high stability in acidic electrolytes like 0.1 M perchloric acid (HClO₄) during the OER. acs.orgnih.gov These catalysts show stable cyclic voltammograms and no structural changes after extended operation, confirming the stability of iridium species on a conductive oxide support in acid. acs.org
In alkaline environments, palladium-based catalysts have shown significant promise. For the ethanol (B145695) oxidation reaction (EOR) in alkaline media, palladium-tin (Pd-Sn) alloyed catalysts exhibit enhanced performance and stability compared to monometallic palladium. researchgate.net The presence of tin, particularly in its oxidized state (oxotin or SnO₂), is believed to facilitate the removal of poisoning intermediates, a key advantage in alkaline EOR. Furthermore, studies on palladium nanoparticles supported on a physical mixture of indium tin oxide and carbon (Pd/C-ITO) for glycerol (B35011) oxidation in alkaline (KOH) solution found that the oxide support improves electrocatalytic activity. researchgate.net
The combination in an Ir-SnO₂-Pd system leverages these individual strengths. The iridium component ensures a robust foundation, especially against acidic corrosion. The tin oxide provides a stable support material that can also play an active role in the catalytic process, particularly in oxidizing poisoning species. acs.orgnih.gov The palladium component contributes significantly to catalytic activity, especially in alkaline media. Research on Ir₇₁Sn₂₉/C catalysts, which feature a heterogeneous structure of an Ir-rich core, an Ir-Sn alloy shell, and surface SnO₂, demonstrates high activity for ethanol oxidation, a reaction studied in both acidic and alkaline conditions. acs.orgnih.gov The stability in this system is attributed to the strong metal-support interactions and the synergistic effects between the alloy and oxide phases.
| Catalyst System | Environment | Application | Stability Observation |
| Atomically Dispersed Ir on ITO | Acidic (0.1 M HClO₄) | Oxygen Evolution Reaction (OER) | High stability with no structural change after 2 hours of operation. acs.org |
| Pd-Sn/C Alloys | Alkaline (0.5 M KOH) | Ethanol Oxidation Reaction (EOR) | Enhanced current densities and stability compared to commercial Pd/C. researchgate.net |
| Pd/C-ITO | Alkaline (1.0 M KOH) | Glycerol Oxidation | The oxide support improves electrocatalytic activity and performance. researchgate.net |
| Ir/Ir-Sn/SnO₂ | Not specified, but EOR is tested in both | Ethanol Oxidation Reaction (EOR) | The heterogeneous structure provides high activity and stability. nih.gov |
Resistance to Deactivation and Structural Rearrangement
Catalyst deactivation is a primary obstacle to long-term performance, often stemming from poisoning, sintering (agglomeration of nanoparticles), or structural rearrangement and dissolution of the active components. nih.govnumberanalytics.comsamaterials.com Iridium-oxotin-palladium catalysts are designed to mitigate these deactivation pathways through their unique composition and structure.
Resistance to Poisoning: In reactions like ethanol oxidation, catalyst surfaces, particularly those based on platinum-group metals, are prone to poisoning by strongly adsorbing intermediates such as carbon monoxide (CO). researchgate.net A key advantage of incorporating oxotin (tin oxide) is its ability to promote the removal of these poisoning species through the bifunctional mechanism. In this mechanism, SnO₂ provides hydroxyl species (OH_ads) at lower potentials than iridium or palladium alone. These hydroxyl groups facilitate the oxidative removal of adjacent adsorbed CO, regenerating the active sites on the noble metal. acs.orgnih.gov The formation of an Ir-Sn alloy also modifies the electronic properties of the iridium and palladium sites, which can weaken the adsorption of poisoning species and further enhance tolerance. nih.gov
Resistance to Sintering and Dissolution: The structural integrity of the catalyst nanoparticles is crucial for maintaining a high active surface area. Sintering, the process where nanoparticles migrate and merge into larger, less active particles, is a common deactivation mechanism at elevated temperatures or potentials. denssolutions.com The use of a stable, conductive oxide support like tin oxide or indium tin oxide helps to anchor the metallic nanoparticles, preventing their migration and coalescence. mpg.de Strong metal-support interactions (MSI) between the noble metals and the oxide can stabilize the particles, as demonstrated in IrOx nanoparticles on antimony-doped tin oxide (ATO), where MSI was found to mitigate iridium dissolution. mpg.de
Detailed structural analysis of Ir-Sn/C catalysts revealed a heterogeneous nanostructure consisting of an iridium-rich core, an Ir-Sn alloy shell, and SnO₂ on the surface. acs.orgnih.gov This core-shell structure is particularly resistant to rearrangement. The stable iridium core acts as an anchor, while the synergistic interplay between the alloy shell and the surface oxide maintains high activity and prevents degradation. The presence of iridium has also been shown to improve the stability of palladium-based alloy catalysts. mdpi.com
| Deactivation Mechanism | Mitigating Factor in Ir-SnO₂-Pd System | Supporting Evidence |
| Poisoning (by CO-like species) | Bifunctional mechanism via SnO₂; modified electronic properties of Ir-Pd sites from alloying with Sn. | SnO₂ provides hydroxyl groups to oxidize adsorbed CO. Alloying weakens poison adsorption. acs.orgnih.gov |
| Sintering (Agglomeration) | Anchoring of nanoparticles on the stable tin oxide support. | Oxide supports with strong metal-support interactions prevent particle migration. denssolutions.commpg.de |
| Dissolution/Rearrangement | Inherent corrosion resistance of Iridium; stabilizing effect of the oxide support and core-shell structure. | Ir is electrochemically stable in acid. mdpi.com MSI in Ir/ATO systems mitigates Ir dissolution. mpg.de The Ir-rich core in Ir-Sn/SnO₂ provides structural stability. acs.org |
Long-Term Performance Evaluation
The ultimate test of a catalyst's durability is its performance over extended periods of operation. Long-term evaluations are typically conducted using chronoamperometry (measuring current decay at a constant potential) or chronopotentiometry (measuring potential increase at a constant current density).
Studies on related catalyst systems provide insight into the expected long-term performance. For atomically dispersed iridium on indium tin oxide (Ir_SAC_–ITO), chronopotentiometric measurements at a demanding current density of 10 mA cm⁻² showed high stability with minimal potential change over 2 hours in an acidic medium. acs.orgnih.gov This demonstrates the intrinsic stability of atomically dispersed iridium on a conductive oxide support.
In alkaline media, palladium-tin alloy catalysts (Pd₃Sn₁/C) subjected to chronoamperometry for ethanol oxidation showed significantly higher and more stable current densities over 3600 seconds compared to a commercial Pd/C catalyst, which experienced more rapid deactivation. researchgate.net This highlights the crucial role of tin in enhancing long-term stability in alkaline environments.
While specific long-duration tests exceeding hundreds of hours for the exact ternary "Iridium;oxotin;palladium" composition are not widely reported, data from state-of-the-art iridium-based OER catalysts set a high benchmark. For instance, certain low-iridium catalysts have demonstrated excellent stability for over 30 hours, and in some cases, for more than 500 hours under continuous operation in PEM water electrolyzers. researchgate.net The combination of iridium's inherent stability, the poison-mitigating effects of tin oxide, and the high activity of palladium suggests that a well-designed Ir-SnO₂-Pd catalyst could achieve robust long-term performance. The stability would be contingent on maintaining the sophisticated nanostructure that balances the synergistic effects of the three components.
| Catalyst System | Test Method | Duration | Key Finding |
| Ir_SAC–ITO | Chronopotentiometry (10 mA cm⁻²) | 2 hours | High stability with minimal potential increase in acidic media. acs.org |
| Pd₃Sn₁/C | Chronoamperometry | 3600 seconds | Showed higher and more stable current for EOR in alkaline media compared to Pd/C. researchgate.net |
| IrMoOx Nanofibers | Chronoamperometry | 30 hours | Excellent long-term stability with only slight degradation for OER. researchgate.net |
| IrOx/KTO | Galvanostatic Hold (1000 mA cm⁻²) | >550 hours | Sustained operation in a PEM electrolyzer cell. researchgate.net |
Emerging Trends and Future Research Directions in Iridium Oxotin Palladium Chemistry
Rational Design Principles for Enhanced Catalytic Functionality
The rational design of catalysts is a cornerstone of modern catalysis research, aiming to move beyond trial-and-error approaches towards the deliberate synthesis of materials with optimized properties. researchgate.netliverpool.ac.uk In the context of iridium-oxotin-palladium catalysts, several key principles guide the design for enhanced functionality.
A primary consideration is the synergistic effect between the metallic components. liverpool.ac.uk Palladium is known for its catalytic activity in various reactions, including oxidation and hydrogenation, while iridium often brings enhanced stability and resistance to poisoning. researchgate.netmdpi.comresearchgate.net The tin oxide (oxotin) component is not merely a support but actively participates in the catalytic cycle, often by providing oxygen species or influencing the electronic properties of the noble metals. researchgate.netacs.org The interplay between these components can lead to catalytic activities and selectivities that surpass those of the individual metals. For instance, in the ethanol (B145695) oxidation reaction (EOR), a key process in direct ethanol fuel cells, the presence of tin oxide can facilitate the removal of poisoning intermediates from the palladium and iridium surfaces. researchgate.netacs.orgsciepub.com
Another critical design principle is the control over the catalyst's architecture at the nanoscale. This includes the size, shape, and composition of the nanoparticles, as well as their distribution on the support material. Core-shell structures, where a core of one metal is encapsulated by a shell of another, offer a powerful way to tailor catalytic properties and reduce the usage of expensive noble metals. nih.gov For example, an iridium-rich core could provide stability, while a palladium-tin shell could be optimized for catalytic activity. The precise arrangement of atoms at the surface, known as the ensemble effect, also plays a crucial role in determining the reaction pathway and selectivity. nih.gov
Theoretical calculations, particularly Density Functional Theory (DFT), are increasingly being used to guide the rational design of these complex catalysts. DFT can provide insights into reaction mechanisms, identify the active sites, and predict how changes in composition and structure will affect catalytic performance. nih.govnih.gov This predictive capability allows researchers to focus their synthetic efforts on the most promising materials, accelerating the discovery of highly active and selective catalysts.
Exploration of Novel Synthesis Routes for Tailored Architectures
The realization of rationally designed iridium-oxotin-palladium catalysts with specific architectures requires precise control over the synthesis process. scite.ai Consequently, the exploration of novel synthesis routes is a vibrant area of research.
Traditional methods for preparing multimetallic catalysts, such as impregnation and co-reduction, often provide limited control over the final nanostructure. mdpi.com To overcome these limitations, researchers are turning to more sophisticated techniques. One such method is the "surfactant-free" wet chemistry approach, which allows for the synthesis of well-defined nanoparticles with a narrow size distribution. acs.org This method avoids the use of surfactants that can be difficult to remove and may negatively impact catalytic activity.
Another promising direction is the use of microwave-assisted synthesis. nih.govfrontiersin.org This technique offers rapid and uniform heating, leading to the formation of highly crystalline and well-dispersed nanoparticles in a much shorter time compared to conventional heating methods. The ability to precisely control the reaction temperature and time allows for fine-tuning of the particle size and composition.
The sol-gel method followed by hydrogen reduction is another versatile approach for creating complex catalytic architectures, such as core-shell structures. nih.gov This method involves the formation of a gel containing the precursors of the different metals, which is then subjected to a reduction treatment to form the final metallic nanoparticles. By carefully controlling the gelation and reduction conditions, it is possible to create a tungsten-rich metallic core with an iridium-rich surface, a design that has shown enhanced activity and stability for the oxygen evolution reaction. nih.gov
One-phase synthesis in organic solvents using powerful reducing agents like "superhydride" (lithium triethylborohydride) has also been explored for producing thiol-functionalized gold, palladium, and iridium nanoparticles. tu-dresden.de This approach offers a facile route to creating stable and easy-to-handle nanoparticles.
The table below summarizes some of the novel synthesis routes being explored for iridium- and palladium-based catalysts, which could be adapted for the ternary iridium-oxotin-palladium system.
| Synthesis Route | Description | Advantages |
| Surfactant-free Wet Chemistry | Synthesis in a solvent without the use of stabilizing surfactants. acs.org | Clean nanoparticle surfaces, avoids potential catalyst poisoning by residual surfactants. acs.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and uniform heating of precursors. nih.govfrontiersin.org | Fast reaction times, high crystallinity, and narrow particle size distribution. nih.govfrontiersin.org |
| Sol-Gel with Hydrogen Reduction | Formation of a gel containing metal precursors followed by reduction in a hydrogen atmosphere. nih.gov | Good control over composition and architecture, enabling the formation of core-shell structures. nih.gov |
| One-Phase Synthesis | Synthesis in a single solvent phase using a strong reducing agent. tu-dresden.de | Facile and can produce air-stable, functionalized nanoparticles. tu-dresden.de |
Advanced In Situ Characterization Under Reaction Conditions
To truly understand how a catalyst functions, it is essential to study it under the actual conditions in which it operates. researchgate.netscite.aiacs.org This is the domain of in situ and operando characterization techniques, which provide a dynamic picture of the catalyst at work. For the iridium-oxotin-palladium system, these advanced techniques are crucial for elucidating reaction mechanisms and identifying the structural and electronic changes that occur during catalysis.
In situ X-ray absorption spectroscopy (XAS) is a powerful tool for probing the electronic state and local atomic environment of the different metal components. acs.org By performing XAS measurements while the catalytic reaction is in progress, researchers can track changes in the oxidation states of iridium, palladium, and tin, and determine how these changes correlate with catalytic activity. For example, in situ XAS has been used to confirm that in a Pt-Rh-SnO2 catalyst, the platinum and rhodium remain in a metallic state over a wide range of potentials due to the presence of tin oxide. scilit.com
In situ Fourier transform infrared (FTIR) spectroscopy provides valuable information about the molecules adsorbed on the catalyst surface. scilit.com This technique can identify reaction intermediates and byproducts, offering insights into the reaction pathway. For the ethanol oxidation reaction, in situ FTIR has been instrumental in quantitatively demonstrating the enhancement of the total oxidation pathway to CO2 on ternary catalysts. scilit.com
Gas cell transmission electron microscopy (TEM) allows for the direct visualization of the catalyst nanoparticles under reactive gas environments. nih.gov This technique can reveal dynamic changes in the catalyst's morphology, such as particle growth, restructuring, or the formation of new phases, with nanoscale spatial resolution. nih.gov
The combination of these in situ techniques with theoretical modeling provides a comprehensive understanding of the structure-activity relationships in iridium-oxotin-palladium catalysts. This knowledge is invaluable for the rational design of the next generation of high-performance materials.
Integration into Advanced Energy Conversion Technologies
A major driving force for research into iridium-oxotin-palladium catalysts is their potential application in advanced energy conversion technologies. mdpi.comnumberanalytics.comnumberanalytics.compolyu.edu.hkpolyu.edu.hk These technologies are at the forefront of efforts to develop a more sustainable energy future.
Direct ethanol fuel cells (DEFCs) are a key area of interest. researchgate.netacs.org Ethanol is an attractive fuel because it can be produced from renewable biomass resources, has a high energy density, and is easy to store and transport. researchgate.net However, the widespread adoption of DEFCs has been hindered by the lack of efficient and cost-effective anode catalysts that can completely oxidize ethanol to carbon dioxide. researchgate.netacs.org Iridium-oxotin-palladium catalysts have shown great promise for this application, as the combination of metals can facilitate the C-C bond cleavage in ethanol, a critical step for complete oxidation. researchgate.netscilit.com
Water electrolyzers, which use electricity to split water into hydrogen and oxygen, are another important application. The hydrogen produced can be used as a clean fuel in fuel cells. The oxygen evolution reaction (OER) at the anode of the electrolyzer is a particularly challenging reaction that requires highly active and stable catalysts, especially in acidic environments. nih.govnih.govacs.org Iridium-based materials are the state-of-the-art catalysts for the acidic OER. nih.govacs.org The addition of palladium and tin oxide could potentially enhance the activity and reduce the required amount of expensive iridium.
The table below highlights the potential applications of iridium-oxotin-palladium catalysts in advanced energy conversion technologies.
| Technology | Application of Ir-Sn-Pd Catalyst | Key Challenges |
| Direct Ethanol Fuel Cells (DEFCs) | Anode catalyst for the ethanol oxidation reaction (EOR). researchgate.netacs.org | Incomplete ethanol oxidation, catalyst poisoning by intermediates, cost of noble metals. researchgate.netsciepub.com |
| Water Electrolyzers | Anode catalyst for the oxygen evolution reaction (OER). nih.govnih.govacs.org | Sluggish kinetics of the OER, catalyst stability in harsh acidic or alkaline conditions, high cost of iridium. nih.govacs.org |
| Ammonia (B1221849) Fuel Cells | Catalyst for ammonia decomposition in the anode chamber. google.com | High temperatures required for ammonia cracking, potential for catalyst deactivation. google.com |
Q & A
Q. What are the standard protocols for synthesizing palladium-based catalysts (e.g., Pd(II) acetate or Pd-carbene complexes) for cross-coupling reactions?
Methodological Answer: Palladium catalysts are typically synthesized via ligand-exchange reactions. For example, Pd(II) acetate complexes are prepared by reacting PdCl₂ with acetic acid and sodium acetate under reflux, followed by crystallization . Characterization requires FTIR to confirm ligand coordination and XRD for crystallinity. For Pd-carbene complexes, imidazolium salts are deprotonated and reacted with Pd precursors in inert atmospheres .
Q. How do pH and temperature influence the adsorption efficiency of iridium and palladium ions using imprinted polymers?
Methodological Answer: Adsorption studies (e.g., imprinted aniline-formaldehyde polymers) show optimal iridium (12.5 mg/g) and palladium (14.3 mg/g) uptake at pH 7.0, as higher pH causes hydroxide precipitation and lower pH reduces chelation . Temperature impacts kinetics: adsorption is endothermic (ΔH° > 0), requiring controlled heating (293–313 K) to enhance diffusion rates .
Q. Which characterization techniques are critical for verifying the purity and structure of iridium-palladium nanocomposites?
Methodological Answer: Use XPS to confirm oxidation states (e.g., Ir⁴⁺ vs. Pd²⁺), TEM for particle size distribution, and EDX for elemental mapping. Purity is validated via ICP-MS after acid digestion . For crystallinity, pair XRD with Rietveld refinement to distinguish alloy phases from oxides .
Advanced Research Questions
Q. How can researchers resolve contradictions in adsorption isotherm models for iridium and palladium?
Methodological Answer: Discrepancies arise due to heterogeneous binding sites. For palladium, Langmuir Type II (monolayer adsorption) fits best, while iridium follows the Redlich-Peterson model (hybrid chemisorption-physisorption) . Validate models using error analysis (e.g., chi-square test) and compare Akaike Information Criterion (AIC) values .
Q. What strategies optimize catalytic activity of Pd-oxotin systems in Heck reactions while minimizing Pd leaching?
Methodological Answer: Ligand design is critical: bulky phosphines (e.g., PPh₃) stabilize Pd(0) intermediates, reducing leaching. Use tert-butyl hydroperoxide (TBHP) as a co-oxidant to regenerate Pd(II) and maintain turnover numbers >1,000 . Monitor leaching via ICP-OES after catalysis .
Q. How should thermodynamic parameters (ΔG°, ΔH°, ΔS°) guide the design of iridium/palladium recovery systems?
Methodological Answer: Negative ΔG° values confirm spontaneity, but endothermic adsorption (ΔH° > 0) requires energy input. For scalable systems, prioritize sorbents with lower ΔH° (e.g., <40 kJ/mol) and use 0.5 M HNO₃ for elution, which achieves >95% desorption efficiency .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing discrepancies in iridium/palladium adsorption datasets?
Methodological Answer: Apply ANOVA to compare batch-to-batch variability and Tukey’s HSD test for pairwise means. For outlier detection, use Grubbs’ test or leverage residual plots from isotherm fittings .
Q. How to design controlled experiments to isolate the effects of competing ions (e.g., Pt⁴⁺) on iridium/palladium adsorption?
Methodological Answer: Use a fractional factorial design to vary ion concentrations (Ir, Pd, Pt) systematically. Quantify interference via selectivity coefficients () and validate with ICP-MS .
Synthesis & Characterization Pitfalls
Q. Why do Pd(II) acetate-tertiary phosphine complexes exhibit variable catalytic activity in cross-coupling reactions?
Methodological Answer: Activity depends on ligand steric/electronic effects. Triarylphosphines (e.g., P(o-tol)₃) increase stability but reduce reactivity. Characterize via ³¹P NMR to assess ligand dissociation and correlate with turnover frequency (TOF) .
Q. How to address inconsistencies in FTIR spectra of imprinted polymers during iridium/palladium adsorption studies?
Methodological Answer: Baseline shifts arise from residual solvents or incomplete polymerization. Pre-treat sorbents with Soxhlet extraction (ethanol/acetone) and collect background spectra under nitrogen to minimize CO₂/H₂O interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
